Cyclohexyl 2,5-dichlorophenyl ketone
Overview
Description
Cyclohexyl 2,5-dichlorophenyl ketone is a chemical compound belonging to the family of aryl ketones. It is characterized by the presence of a cyclohexyl group attached to a 2,5-dichlorophenyl ketone moiety. This compound is known for its applications in various fields such as medical research, environmental research, and industrial research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexyl 2,5-dichlorophenyl ketone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction, where cyclohexyl chloride reacts with 2,5-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale Friedel-Crafts acylation. The process is optimized for efficiency and cost-effectiveness, with considerations for waste management and environmental impact. Advanced techniques such as continuous flow reactors may be employed to enhance reaction rates and product quality .
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl 2,5-dichlorophenyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen atoms in the 2,5-dichlorophenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketone derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aryl ketones with various functional groups.
Scientific Research Applications
Cyclohexyl 2,5-dichlorophenyl ketone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cyclohexyl 2,5-dichlorophenyl ketone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets involved can vary based on the context of its use .
Comparison with Similar Compounds
Similar Compounds
- Cyclohexyl phenyl ketone
- Cyclohexyl 4-chlorophenyl ketone
- Cyclohexyl 3,5-dichlorophenyl ketone
Uniqueness
Cyclohexyl 2,5-dichlorophenyl ketone is unique due to the presence of two chlorine atoms at the 2 and 5 positions of the phenyl ring. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds .
Properties
IUPAC Name |
cyclohexyl-(2,5-dichlorophenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2O/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h6-9H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPPSWAKBDAMWOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=C(C=CC(=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80642609 | |
Record name | Cyclohexyl(2,5-dichlorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80642609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898769-48-7 | |
Record name | Cyclohexyl(2,5-dichlorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80642609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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